1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone
Description
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a structurally complex molecule featuring three key pharmacophoric motifs:
Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxyphenyl (MDP) moiety known for enhancing metabolic stability and binding affinity in bioactive compounds .
Piperazine ring: A flexible nitrogen-containing heterocycle that improves solubility and enables interactions with biological targets .
2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl group: A thiazole ring substituted with an aromatic amine, commonly associated with anticancer and antimicrobial activities .
The ethanone linker bridges the piperazine and thiazole moieties, a structural feature observed in compounds with demonstrated bioactivity .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-31-19-4-6-21(32-2)20(13-19)27-25-26-18(15-35-25)12-24(30)29-9-7-28(8-10-29)14-17-3-5-22-23(11-17)34-16-33-22/h3-6,11,13,15H,7-10,12,14,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXSUAWLFHIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activities, synthesis methods, and relevant research findings.
Structural Characteristics
This compound consists of several key structural components:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's potential biological activity.
- Thiazole and Dimethoxyphenyl Groups : These substitutions may enhance the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C21H25N3O3S
- Molecular Weight : Approximately 397.51 g/mol
Antidepressant and Anticonvulsant Properties
Research indicates that compounds with similar structural features have shown promise as antidepressants and anticonvulsants. The presence of the piperazine ring is particularly significant in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Key Findings:
- Antidepressant Activity : Studies have demonstrated that derivatives of piperazine can exhibit significant antidepressant effects in various animal models .
- Anticonvulsant Activity : The compound has been tested for anticonvulsant properties using models such as the maximal electroshock test (MES) and pentylenetetrazole-induced seizures, showing protective effects at specific dosages.
The proposed mechanism involves modulation of GABAergic neurotransmission, which is vital for maintaining neuronal excitability and preventing seizures. Additionally, interactions with serotonin receptors may contribute to its antidepressant effects .
Comparative Analysis of Similar Compounds
A comparative analysis table highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea | Piperazine + Benzo[d][1,3]dioxole | Anticonvulsant, Antidepressant | Stronger efficacy in animal models |
| 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-naphthalen-2-ol | Piperazine + Naphthalenol | Neuroprotective effects | Exhibits antioxidant properties |
Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant activity of a piperazine derivative similar to our compound, researchers found that it provided significant protection against seizures induced by maximal electroshock at a dosage of 100 mg/kg in rats.
Study 2: Antidepressant Effects
Another investigation focused on the antidepressant potential of benzodioxole derivatives revealed that modifications in the piperazine structure could enhance affinity for serotonin receptors, suggesting a pathway for developing more effective antidepressants .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Bioactivity : Compounds with triazole-thiazole hybrids (e.g., 5i, 5j) exhibit anticancer activity, suggesting the target compound’s thiazole-amine group may confer similar properties .
- Structural Flexibility: The ethanone linker in and allows conjugation of diverse aromatic systems, highlighting its role in tuning physicochemical properties .
Piperazine-Linked Ketones with Nitroimidazole Cores
Table 2: Antiparasitic Piperazine-Ketone Derivatives
| Compound Number | Substituent on Ketone | IC₅₀ (μM) Plasmodium falciparum |
|---|---|---|
| 3 | Phenylthio | 1.2 |
| 4 | 4-Chlorophenylthio | 0.8 |
| 5 | 4-Methoxyphenylthio | 1.5 |
| 6 | Benzylthio | 2.1 |
Key Observations:
- Electron-Withdrawing Groups : Chlorophenylthio (Compound 4) shows the highest potency (IC₅₀ = 0.8 μM), indicating electronegative substituents enhance antiparasitic activity .
Thiazole and Benzimidazole Derivatives
- : Synthesized thioureas with benzothiazole-phenyl groups (e.g., 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea) show antimicrobial activity, emphasizing the role of halogenated aryl groups .
- : Compound 74 features a methoxyphenyl-thiazole group linked to a benzodioxol-piperazine system, structurally closest to the target compound. Its synthesis involves coupling cyclopropanecarboxylic acid with an aminothiazole, a plausible route for the target .
Discussion of Substituent Effects on Bioactivity and Physicochemical Properties
Piperazine Modifications :
- Piperazine derivatives with aromatic sulfonyl groups () exhibit enhanced metabolic stability compared to alkyl-substituted analogues.
- The MDP group in the target compound may improve blood-brain barrier penetration compared to pyridoindolyl () .
Thiazole vs. Triazole :
- Thiazole-amine derivatives () show broader antimicrobial activity, while triazole-thiazole hybrids () are more selective for cancer cells.
Ethanone Linker: The ketone group facilitates hydrogen bonding with biological targets, as seen in antiparasitic agents () and anticancer hybrids ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
